molecular formula C21H19N5O3 B2510480 N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide CAS No. 1207016-73-6

N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide

Cat. No. B2510480
CAS RN: 1207016-73-6
M. Wt: 389.415
InChI Key: KEUCJJBUOBELCN-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Idhayadhulla, Kumar, and Abdul (2012) presents the synthesis of pyrazole derivatives related to the specified compound and their screening for antimicrobial activity. These derivatives were synthesized using the Mannich base method, highlighting the versatility of pyrazole compounds in developing potential antimicrobial agents [Idhayadhulla, Kumar, & Abdul, 2012].

Antiprotozoal Agents

Ismail et al. (2004) synthesized novel imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with significant antiprotozoal activity, demonstrating the therapeutic potential of furan-based heterocyclic compounds against Trypanosoma and Plasmodium species. This study underscores the importance of such compounds in developing new treatments for protozoal infections [Ismail et al., 2004].

Anticancer and Anti-inflammatory Properties

Research on pyrazolopyrimidines derivatives by Rahmouni et al. (2016) explored their potential as anticancer and anti-5-lipoxygenase agents. This study exemplifies the broad spectrum of biological activities exhibited by compounds structurally related to the chemical , contributing to cancer and inflammation research [Rahmouni et al., 2016].

Synthesis and Biological Evaluation of Hybrid Compounds

Akhaja and Raval (2012) designed and synthesized tetrahydropyrimidine–isatin hybrids with promising antibacterial, antifungal, and anti-tubercular activity. This study highlights the chemical versatility and potential biomedical applications of furan and pyrimidine-based compounds in addressing various infectious diseases [Akhaja & Raval, 2012].

Molecular Docking and Antitubercular Activity

El-Azab et al. (2018) conducted a comprehensive study on oxadiazole and pyrazine derivatives, including spectroscopic analysis and molecular docking studies, to assess their antitubercular activity. This research illustrates the potential of furan-containing compounds in the development of new antitubercular agents, showcasing the integration of computational and experimental approaches in drug discovery [El-Azab et al., 2018].

properties

IUPAC Name

N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-12-20(28)24-21(22-14)26-18(13-16(25-26)17-8-5-11-29-17)23-19(27)10-9-15-6-3-2-4-7-15/h2-8,11-13H,9-10H2,1H3,(H,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUCJJBUOBELCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135879840

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